molecular formula C5H7BrCl2 B13470016 3-(Bromomethyl)-1,1-dichlorocyclobutane

3-(Bromomethyl)-1,1-dichlorocyclobutane

Cat. No.: B13470016
M. Wt: 217.92 g/mol
InChI Key: PFKRXMXIMUFDCZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dichlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dichlorocyclobutane typically involves the bromination of 1,1-dichlorocyclobutane. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-dichlorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-dichlorocyclobutene.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Substitution: 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.

    Elimination: 1,1-Dichlorocyclobutene.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

3-(Bromomethyl)-1,1-dichlorocyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-dichlorocyclobutane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1,1-difluorocyclobutane: Similar structure but with fluorine atoms instead of chlorine atoms.

    3-(Bromomethyl)-1,1-dichlorocyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Properties

Molecular Formula

C5H7BrCl2

Molecular Weight

217.92 g/mol

IUPAC Name

3-(bromomethyl)-1,1-dichlorocyclobutane

InChI

InChI=1S/C5H7BrCl2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2

InChI Key

PFKRXMXIMUFDCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(Cl)Cl)CBr

Origin of Product

United States

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